![molecular formula C21H21N3O2 B2715346 Butyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate CAS No. 843622-89-9](/img/structure/B2715346.png)
Butyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate
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Overview
Description
Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have diverse pharmacological and industrial purposes . They show diverse pharmacological activities and can be synthesized by adopting green chemistry principles .
Synthesis Analysis
Quinoxaline derivatives can be synthesized via many different methods of synthetic strategies . For example, they can be synthesized through the reaction of 2-(3-Oxoindolin-2-yl)-2-phenylacetonitriles with Benzene-1,2-diamines .Molecular Structure Analysis
The molecular structure of quinoxaline derivatives can be quite complex. For example, a similar compound, 3-methylbutyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate, contains a total of 53 bonds. There are 30 non-H bond(s), 21 multiple bond(s), 6 rotatable bond(s), 1 double bond(s), 20 aromatic bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 2 nine-membered ring(s), 1 ten-membered ring(s), 1 ester(s) (aliphatic), and 1 .Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions, including Oxidation, Nitration, Diazotization, Alkylation, Addition, Condensation, Cyclization, Substitutions reactions .Scientific Research Applications
- Compounds containing the 1H-[1,2,4]triazino[5,6-b]indole group, such as derivatives of Butyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate, have been reported to possess potent antimalarial activity . This property makes them promising candidates for combating malaria.
- The same class of compounds has also demonstrated antidepressant activity . Researchers are exploring their effects on mood disorders and related neurological conditions.
- Butyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate derivatives may exhibit antileishmanial activity . Leishmaniasis, caused by protozoan parasites, is a neglected tropical disease, and novel treatments are urgently needed.
- Indolo[2,3-b]quinoxalines (a subset of this compound family) are known DNA intercalating agents with antiviral and cytotoxic properties . Their ability to interact with DNA makes them relevant for antiviral drug development.
- Bacterial bioconversion of indole derivatives, including Butyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate, can lead to the production of indigo, a valuable dye . Understanding these biotransformation pathways is essential for sustainable dye synthesis.
- Incorporating a tert-butyl group into heterocycles enhances their biological activity . Researchers are actively exploring synthetic routes to create novel derivatives for medicinal chemistry applications.
Antimalarial Activity
Antidepressant Potential
Antileishmanial Properties
DNA Intercalation and Antiviral Activity
Biotechnological Applications
Synthetic Routes and Medicinal Chemistry
Safety And Hazards
Future Directions
The future directions in the research of quinoxaline derivatives could include the simultaneous construction of C–C and C–B/SI/P/F/I/SE bonds through multi-component reactions; the construction of fused ring and macrocyclic compounds; asymmetric synthesis; green chemistry; bionic structures and other fields .
properties
IUPAC Name |
butyl 2-(7-methylindolo[3,2-b]quinoxalin-6-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-3-4-12-26-18(25)13-24-20-14(2)8-7-9-15(20)19-21(24)23-17-11-6-5-10-16(17)22-19/h5-11H,3-4,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIBYFVMOHEGHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CN1C2=C(C=CC=C2C3=NC4=CC=CC=C4N=C31)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 2-(4-methylindolo[2,3-b]quinoxalin-5-yl)acetate |
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